Cas no 34444-01-4 (Cefamandole)

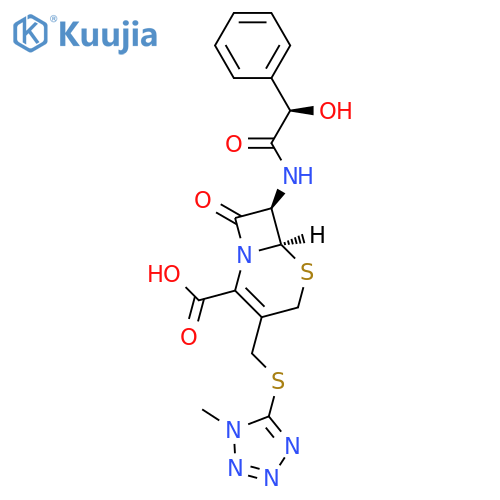

Cefamandole structure

商品名:Cefamandole

CAS番号:34444-01-4

MF:C18H18N6O5S2

メガワット:462.502720355988

MDL:MFCD00056872

CID:54246

PubChem ID:456255

Cefamandole 化学的及び物理的性質

名前と識別子

-

- Cefamandole

- Cefamandole nafate

- Mandol

- 7-[(2-Hydroxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- CEFAMANDOLE ACID

- Cephamandole

- cefadole

- cefamandol

- cephadole

- Florfenicol-d3 AMine

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, (6R,7R)-

- Compound 83405

- CEFAMANDOLE [USAN]

- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((hydroxyphenylacetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-(6alpha,7beta(R*)))-

- CHEBI:3480

- Kefdole

- 30034-03-8

- (6R,7R)-7-(R)-Mandelamido-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-carboxylic acid

- HY-B1128

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, 6R,7R)-

- CEFAMANDOLE [INN]

- Mancef

- (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylacetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- free form

- Cefamandol [INN-Spanish]

- Prestwick0_000747

- Epitope ID:141490

- (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylacetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- EINECS 252-030-0

- BDBM50350468

- 5CKP8C2LLI

- Cefamandolum [INN-Latin]

- CEFAMANDOLE [MART.]

- GTPL12210

- AKOS025401365

- AC-1294

- SCHEMBL37287

- J01DC03

- Cefamandole (USAN/INN)

- BRN 0598510

- 7-D-Mandelamido-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid

- Kefamandol

- CEFAMANDOLE [WHO-DD]

- CS-4724

- (6R,7R)-7-[[(2R)-2-hydroxy-2-phenyl-acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- C06879

- Q2601530

- 7beta-[(2R)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}ceph-3-em-4-carboxylic acid

- (6R,7R)-7-[(2R)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- NS00002796

- Cefamandolum

- CEFAMANDOLE [VANDF]

- EN300-19734690

- DB01326

- BRD-K27130738-236-03-4

- D02344

- Prestwick2_000747

- BSPBio_000734

- COMPOUND-83405

- (6R,7R)-7-((R)-2-hydroxy-2-phenylacetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- CHEMBL1146

- OLVCFLKTBJRLHI-AXAPSJFSSA-N

- Prestwick1_000747

- Cefamandole [USAN:INN:BAN]

- L-Cefamandole

- W-106736

- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((HYDROXYPHENYLACETYL)AMINO)-3-(((1-METHYL-1H-TETRAZOL-5-YL)THIO)METHYL)-8-OXO-, (6R-(6.ALPHA.,7.BETA.(R*)))-

- (6R,7R)-7-((R)-2-hydroxy-2-phenylacetamido)-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- CEFAMANDOLE [MI]

- Prestwick3_000747

- Cefamandole, Antibiotic for Culture Media Use Only

- BPBio1_000808

- UNII-5CKP8C2LLI

- 34444-01-4

- (6R,7R)-7-(R)-Mandelamido-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-carboxylic acid

- SPBio_002673

- DTXSID7022750

- (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- BRD-K27130738-236-14-1

-

- MDL: MFCD00056872

- インチ: 1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)

- InChIKey: OLVCFLKTBJRLHI-AXAPSJFSSA-N

- ほほえんだ: O=C(C(N12)=C(CSC3=NN=NN3C)CS[C@]2([H])[C@H](NC([C@H](O)C4=CC=CC=C4)=O)C1=O)O

計算された属性

- せいみつぶんしりょう: 462.07800

- どういたいしつりょう: 462.078009

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 11

- 重原子数: 31

- 回転可能化学結合数: 8

- 複雑さ: 777

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): _0.9

- トポロジー分子極性表面積: 201

じっけんとくせい

- 色と性状: 白色から白色の粉末

- 密度みつど: 1.3806 (rough estimate)

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.7000 (estimate)

- PSA: 201.14000

- LogP: 0.10320

Cefamandole セキュリティ情報

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Cefamandole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48722-10mg |

Cefamandole (Cephamandole) |

34444-01-4 | 98% | 10mg |

¥490.00 | 2023-09-08 | |

| TRC | C440145-1mg |

Cefamandole |

34444-01-4 | 1mg |

$190.00 | 2023-05-18 | ||

| TRC | C440145-10mg |

Cefamandole |

34444-01-4 | 10mg |

$1499.00 | 2023-05-18 | ||

| Enamine | EN300-19734690-0.05g |

34444-01-4 | 0.05g |

$2755.0 | 2023-09-16 | |||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C879457-10mg |

Cefamandole |

34444-01-4 | 98% | 10mg |

¥495.00 | 2022-09-02 |

Cefamandole 関連文献

-

Fatma Inci ?engün,Türkan Gürkan,Inci Fedai,Sidika Sungur Analyst 1985 110 1111

-

Yun-He Hong,Xiu-Li Xu,Wei-Qing Li,Bo-Zhou Xu,Han-Qiu Wu,Yan Cheng,Hong Chen,Bao-Shan Zhang,Feng Zhang Anal. Methods 2017 9 6534

-

Shunli Ji,Feifang Zhang,Shengjie Wu,Bingcheng Yang,Xinmiao Liang Analyst 2014 139 5594

-

Benjamin M. Geilich,Anne L. van de Ven,Gloria L. Singleton,Liuda J. Sepúlveda,Srinivas Sridhar,Thomas J. Webster Nanoscale 2015 7 3511

-

Rahul B. Sonawane,Swapnali R. Sonawane,Nishant K. Rasal,Sangeeta V. Jagtap Green Chem. 2020 22 3186

34444-01-4 (Cefamandole) 関連製品

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

推奨される供給者

atkchemica

(CAS:34444-01-4)Cefamandole

清らかである:98%/98%

はかる:100mg/1g

価格 ($):問い合わせ/問い合わせ